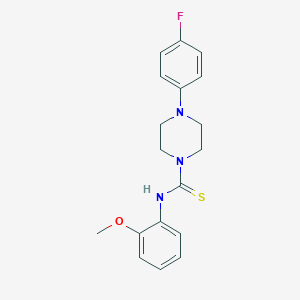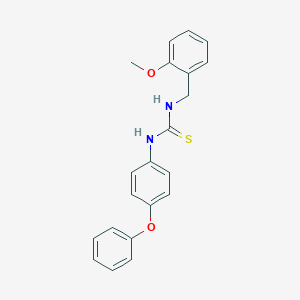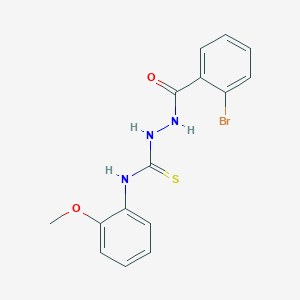
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, also known as DMPT, is a chemical compound that has been widely studied in the field of science due to its potential applications in various research areas. DMPT is a tetrahydrofuran derivative, which is a cyclic ether that contains a tetrahydrofuran ring. This compound has a molecular formula of C20H23NO3 and a molecular weight of 325.4 g/mol.
Wirkmechanismus
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of its natural ligand, glutamate. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site, and this binding leads to an increase in the opening of the ion channel that is associated with the receptor. This increase in ion channel opening leads to an increase in the influx of calcium ions into the neuron, which can lead to changes in synaptic plasticity.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a number of biochemical and physiological effects in various animal models. These effects include changes in synaptic plasticity, alterations in gene expression, and changes in behavior. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to enhance long-term potentiation, which is a form of synaptic plasticity that is associated with learning and memory. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to selectively modulate the NMDA receptor without affecting other glutamate receptors. This selectivity can be useful in studying the specific role of the NMDA receptor in various physiological and pathological conditions. Another advantage of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is its ability to enhance synaptic plasticity, which can be useful in studying the mechanisms of learning and memory. One limitation of using 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is its potential for off-target effects, as it may interact with other proteins in addition to the NMDA receptor. Additionally, the effects of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide may vary depending on the specific experimental conditions, such as the concentration of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide and the duration of exposure.
Zukünftige Richtungen
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide. One direction is to further elucidate the molecular mechanisms underlying its effects on the NMDA receptor and synaptic plasticity. Another direction is to investigate the potential therapeutic applications of 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, future research could focus on the development of more selective and potent modulators of the NMDA receptor, which could have greater therapeutic potential.
Synthesemethoden
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with diethyl malonate to form the corresponding pyrazole. The pyrazole is then cyclized to form the tetrahydrofuran ring, which is subsequently oxidized to form the carboxylic acid. The carboxylic acid is then converted to the corresponding carboxamide using an appropriate reagent.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been studied extensively in the field of neuroscience due to its potential as a modulator of the glutamatergic system. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the glutamate receptor. This modulation can lead to changes in synaptic plasticity, which is the ability of synapses to change in strength in response to neuronal activity.
Eigenschaften
Produktname |
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide |
|---|---|
Molekularformel |
C21H25NO4 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
4-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C21H25NO4/c1-15-6-4-5-7-17(15)22-20(23)21(10-12-26-13-11-21)16-8-9-18(24-2)19(14-16)25-3/h4-9,14H,10-13H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
SAXNSQHZHDQDAM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2(CCOCC2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)



![Ethyl 1-{[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl}piperidine-4-carboxylate](/img/structure/B215815.png)
![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)


![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)